![molecular formula C6H13ClO2Si B14074386 Methyl 3-[chloro(dimethyl)silyl]propanoate CAS No. 82414-75-3](/img/structure/B14074386.png)
Methyl 3-[chloro(dimethyl)silyl]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[chloro(dimethyl)silyl]propanoate is an organosilicon compound that features a silicon atom bonded to two methyl groups, a chlorine atom, and a propanoate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 3-[chloro(dimethyl)silyl]propanoate can be synthesized through the reaction of 3-chloropropanoic acid with chlorodimethylsilane in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
3-chloropropanoic acid+chlorodimethylsilanebaseMethyl 3-[chloro(dimethyl)silyl]propanoate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain the anhydrous conditions and optimize the reaction parameters for higher yields.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-[chloro(dimethyl)silyl]propanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water, the chlorosilane group can hydrolyze to form silanols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium alkoxides or amines in aprotic solvents.
Hydrolysis: Acidic or basic aqueous conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Formation of silyl ethers or silylamines.
Hydrolysis: Formation of silanols and hydrochloric acid.
Reduction: Formation of 3-[chloro(dimethyl)silyl]propanol.
Aplicaciones Científicas De Investigación
Methyl 3-[chloro(dimethyl)silyl]propanoate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organosilicon compounds.
Materials Science: Employed in the preparation of silicon-based polymers and resins.
Biological Studies: Investigated for its potential use in drug delivery systems due to its ability to modify surface properties of nanoparticles.
Mecanismo De Acción
The mechanism by which Methyl 3-[chloro(dimethyl)silyl]propanoate exerts its effects involves the reactivity of the chlorosilane group. The silicon-chlorine bond is susceptible to nucleophilic attack, leading to the formation of various derivatives. The ester group can also participate in reactions, such as hydrolysis or reduction, further diversifying the compound’s reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-[trimethylsilyl]propanoate: Similar structure but with a trimethylsilyl group instead of a chlorodimethylsilyl group.
Methyl 3-[methyldichlorosilyl]propanoate: Contains a methyldichlorosilyl group, offering different reactivity due to the presence of two chlorine atoms.
Uniqueness
Methyl 3-[chloro(dimethyl)silyl]propanoate is unique due to the presence of both a chlorosilane and an ester group, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and materials science.
Propiedades
Número CAS |
82414-75-3 |
|---|---|
Fórmula molecular |
C6H13ClO2Si |
Peso molecular |
180.70 g/mol |
Nombre IUPAC |
methyl 3-[chloro(dimethyl)silyl]propanoate |
InChI |
InChI=1S/C6H13ClO2Si/c1-9-6(8)4-5-10(2,3)7/h4-5H2,1-3H3 |
Clave InChI |
PKIIHVSRAYFMJW-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC[Si](C)(C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


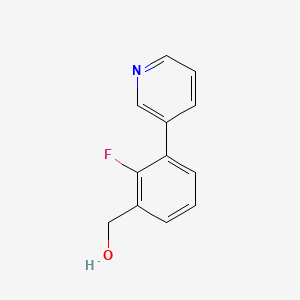



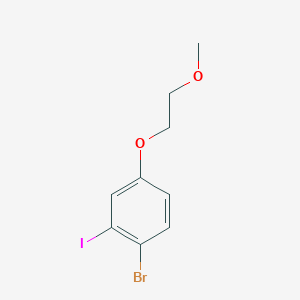
![1-[4-(Hydroxymethyl)-2,5-dioxoimidazolidin-4-yl]-3-[[[4-(hydroxymethyl)-2,5-dioxoimidazolidin-4-yl]carbamoylamino]methyl]urea](/img/structure/B14074326.png)
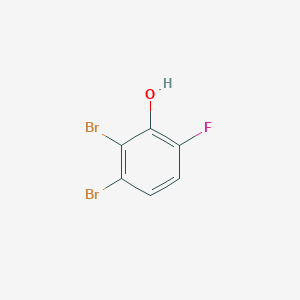

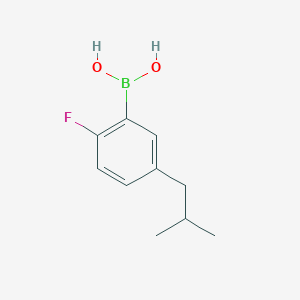
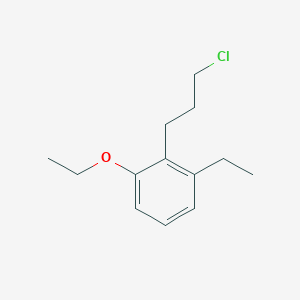
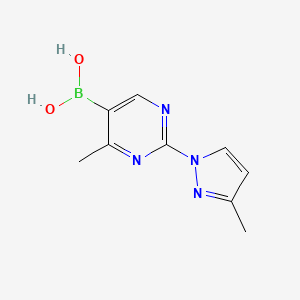
![[5-Chloro-2-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine](/img/structure/B14074367.png)
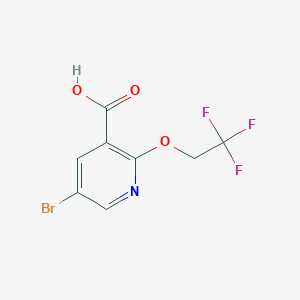
![3-(3-Methyl[1,2,4]triazolo[3,4-f][1,2,4]triazin-8(5H)-ylidene)quinoxalin-2(3H)-one](/img/structure/B14074371.png)
